(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL
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Overview
Description
The compound (1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL involves multiple steps, including the formation of the cyclohexane ring, introduction of the methylidene groups, and the establishment of the stereocenters. The reaction conditions typically require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon for hydrogenation steps. The industrial production methods may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it may be used to study the effects of stereochemistry on biological activity. Its multiple stereocenters provide a model for understanding how different configurations affect interactions with biological molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or specialty chemicals. Its unique properties may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which (1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL exerts its effects involves binding to specific molecular targets. These targets could include enzymes or receptors that are involved in critical biochemical pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Ethyl 4-fluorobenzoate
- Methyl 3-chlorobenzoate
Uniqueness
Compared to these similar compounds, (1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL stands out due to its multiple stereocenters and conjugated double bonds
Properties
Molecular Formula |
C27H44O |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(1S)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/t21-,24+,25-,26+,27-/m1/s1 |
InChI Key |
QYSXJUFSXHHAJI-RWDMXNMGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
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